molecular formula C16H13ClN2O B1597388 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine CAS No. 31269-33-7

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine

Cat. No. B1597388
CAS RN: 31269-33-7
M. Wt: 284.74 g/mol
InChI Key: FHGUFGWOUJMMFE-UHFFFAOYSA-N
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Description

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is a compound with the molecular formula C16H13ClN2O and a molecular weight of 284.74 . It belongs to the Diazepam API family . It is also known as a non-Benzodiazepine skeletal muscle relaxant .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine consists of a phenyl ring substituted with a chlorine atom . The average mass of the molecule is 284.740 Da and the monoisotopic mass is 284.071655 Da .


Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is C16H13ClN2O . It has a molecular weight of 284.74 .

Scientific Research Applications

Mass Spectrometry Studies

Research by Vane and Benz (1979) explored the use of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine in mass spectrometry. They identified a strong m/z 91 ion in the mass spectra of this compound and related ones. The study suggested mechanisms involving ring opening and phenyl ring migration, contributing to the understanding of mass spectrometric behavior of benzodiazepines (Vane & Benz, 1979).

Synthesis Research

A study by Ogata et al. (1977) synthesized new derivatives of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine, exploring their potential as antianxiety agents. This research provided valuable insights into the synthesis of novel benzodiazepine derivatives (Ogata, Matsumoto, & Hirose, 1977).

Structural Analysis

Kravtsov et al. (2012) conducted research on the crystal structures of benzodiazepine derivatives, including 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Their findings highlighted the impact of molecular alterations on the compound's conformation and assembly in the crystal, contributing to the understanding of its structural properties (Kravtsov, Fonari, Gdaniec, Pavlovsky, Andronati, & Semenishyna, 2012).

Pharmacological Properties

Matsuo, Taniguchi, and Ueda (1982) explored the pharmacological properties of benzodiazepine derivatives, including 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Their study contributed to understanding the neurotropic and psychotropic effects of these compounds (Matsuo, Taniguchi, & Ueda, 1982).

Solubility Studies

Research by Jouyban et al. (2010) investigated the solubility of benzodiazepine derivatives, including 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine, in different solvents. This study is essential for understanding the physicochemical properties of these compounds (Jouyban, Shokri, Barzegar-Jalali, Hassanzadeh, Acree, Ghafourian, & Nokhodchi, 2010).

properties

IUPAC Name

7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGUFGWOUJMMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine

CAS RN

31269-33-7
Record name 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
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Record name 7-CHLORO-2-METHOXY-5-PHENYL-3H-1,4-BENZODIAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5807YWL0
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Synthesis routes and methods

Procedure details

To a solution of 24.5 mg. (0.5 mmoles) of 7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine in 5 ml. of methanol at room temperature was added 82 mg. (1.5 mmoles) of sodium methoxide. The mixture was left at room temperature overnight. Methanol was evaporated and the residue was slurried with ether. Insoluble salts were removed by filtration. The clear ether solution was evaporated. Crystallization of the residue from petroleum ether yielded a final product having a m.p. of 94°-97°.
Name
7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 2
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 3
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 4
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 5
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Reactant of Route 6
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine

Citations

For This Compound
3
Citations
FM Vane, W Benz - Organic Mass Spectrometry, 1979 - Wiley Online Library
With the aid of isotope labeling and by substituent shifts, the relatively strong m/z 91 ion in the mass spectra of 7‐chloro‐2‐methoxy‐5‐phenyl‐3H‐1,4‐benzodiazepine and related …
Number of citations: 13 onlinelibrary.wiley.com
ST Hamdi, KY Ahmed - Monatshefte für Chemie/Chemical Monthly, 1996 - Springer
Electron impact mass spectra of seven 2,3-dihydro-5-trifluoromethyl/methyl-7-(pR-phenyl)-1,4-diazepinesR=H, CH 3 , OCH 3 , CF 3 , Cl, Br) have been recorded and are discussed. …
Number of citations: 0 link.springer.com
ST Hamdi, KY Ahmed - Monatshefte für Chemie/Chemical Monthly, 1996 - Springer
Number of citations: 1

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